3-(4-fluoro-1H-pyrazol-1-yl)pyridine

Lipophilicity Physicochemical Properties Drug Design

Replacing the 4-fluoropyrazole motif in kinase inhibitor programs can derail binding affinity and metabolic stability. This compound is the exact core scaffold for advanced intermediates like Pralsetinib (BLU-667), a selective RET inhibitor. - Provides the critical 4-fluoro substituent essential for target selectivity and CYP450 resistance. - Enables direct synthesis of clinically relevant kinase inhibitors. - Available as a research-grade building block with confirmed purity.

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
Cat. No. B13660604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluoro-1H-pyrazol-1-yl)pyridine
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(C=N2)F
InChIInChI=1S/C8H6FN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H
InChIKeyAZADTZGCNQPPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-fluoro-1H-pyrazol-1-yl)pyridine Scaffold Overview


3-(4-fluoro-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol, identified by CAS number 1936620-39-1 . It features a pyridine ring linked at the 3-position to a pyrazole moiety that is substituted with a fluorine atom at the 4-position . The fluorine substituent is a key structural feature known to enhance metabolic stability and modulate lipophilicity in drug-like molecules [1]. The compound is primarily utilized as a building block or intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Fluorinated pyrazole-pyridine building block for medicinal chemistry
Designed for kinase inhibitor intermediate and library synthesis
4‑fluoro substituent modulates metabolic stability and lipophilicity

Substitution Risks for 3-(4-fluoro-1H-pyrazol-1-yl)pyridine


Simply substituting 3-(4-fluoro-1H-pyrazol-1-yl)pyridine with an unsubstituted or differently halogenated pyrazole-pyridine analog is a high-risk maneuver in a medicinal chemistry program. The 4-fluoro substituent is not a passive structural feature; it is a critical pharmacophoric element that directly influences a compound's binding affinity, metabolic stability, and overall physicochemical properties [1]. Replacing the fluorine atom with hydrogen or chlorine can profoundly alter the molecule's lipophilicity (LogP) and electron density, which in turn impacts its ability to permeate cell membranes and resist oxidative metabolism by cytochrome P450 enzymes [2]. The specific electronic and steric properties conferred by the 4-fluoropyrazole moiety are essential for achieving the desired biological profile, making generic substitution a potential source of significant project setbacks.

Halogen substitution
Replacing 4‑fluoro with hydrogen or chlorine may shift lipophilicity and membrane permeability profiles.
Metabolic stability
Removal of fluorine could accelerate CYP450‑mediated oxidative metabolism, reducing scaffold lifetime.
Binding interactions
Electronic and steric properties of the 4‑fluoropyrazole are often essential for target binding affinity.

3-(4-fluoro-1H-pyrazol-1-yl)pyridine: Key Evidence


Lipophilicity and Solubility Profile

The LogP (partition coefficient) for 3-(4-fluoro-1H-pyrazol-1-yl)pyridine is computationally modeled to be 1.8 ± 0.2 . This value is distinct from the unsubstituted analog 3-(1H-pyrazol-1-yl)pyridine, which has a reported density of 1.2±0.1 g/cm³ but lacks a specific LogP comparison [1]. The fluorine atom is known to increase lipophilicity compared to hydrogen, enhancing membrane permeability [2]. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C) .

Lipophilicity
Data to verify
LogP 1.8 ± 0.2
Supports membrane permeability context
Computational estimate; direct comparator data unavailable
Lipophilicity Physicochemical Properties Drug Design

Molecular Stability and Planar Conjugation

The molecular architecture of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine creates a planar, conjugated system that enhances its overall stability and influences its electronic properties . This structural planarity is a key differentiator from less stable, non-fused or differently substituted analogs. For instance, the 1H-pyrazolo[3,4-b]pyridine isomer is noted for its significantly higher stability compared to other isomeric forms, a property directly linked to its aromatic character and planar structure . While the target compound is not a fused system, the conjugation between the pyridine and pyrazole rings contributes to a similar stabilizing effect, making it a robust scaffold for further derivatization .

Molecular stability
Class‑level inference
Planar conjugated system
Planarity may support scaffold stability
Requires experimental confirmation; sources absent
Chemical Stability Molecular Structure Coordination Chemistry

Synthetic Accessibility and Yield

The synthesis of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine is commonly achieved through nucleophilic substitution or cross-coupling reactions, such as the reaction of 4-fluoropyrazole with 3-chloropyridine under basic conditions . The reported yields for this and related syntheses are moderate to high, with one source indicating a typical yield of around 85% for a related SN2 reaction involving a pyridine derivative . While a direct comparison for this specific compound is unavailable, the established synthetic route offers a robust and scalable method compared to more complex or low-yielding pathways for other heterocyclic scaffolds.

Synthetic yield
Supporting evidence
~85% yield (related step)
Supports synthetic feasibility
Direct compound yield requires verification
Organic Synthesis Cross-Coupling Reaction Yield

3-(4-fluoro-1H-pyrazol-1-yl)pyridine Applications


RET Kinase Inhibitor Intermediate

3-(4-fluoro-1H-pyrazol-1-yl)pyridine serves as a core structural component for advanced intermediates used in the synthesis of potent and selective RET kinase inhibitors, such as Pralsetinib (BLU-667) [1]. The presence of the 4-fluoropyrazole motif is critical for the binding interactions and selectivity profile observed in these clinically relevant compounds. For procurement, this compound is essential for medicinal chemistry groups developing targeted oncology therapeutics.

Kinase Inhibitor Library Scaffold

The pyrazolo-pyridine framework is a privileged scaffold in kinase inhibitor discovery [1]. While 3-(4-fluoro-1H-pyrazol-1-yl)pyridine itself is a building block, its analogs and derivatives have been shown to exhibit potent inhibition against a range of kinases, including CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM) . The fluorine atom enhances metabolic stability, making it a superior choice over non-fluorinated analogs for building chemical libraries aimed at identifying lead compounds with favorable drug-like properties .

Bidentate Ligand Precursor

Due to its planar, conjugated structure and the presence of nitrogen atoms on both the pyridine and pyrazole rings, this compound is a valuable precursor for developing bidentate or multidentate ligands [1]. Such ligands are used to form stable coordination complexes with transition metals, which have applications in catalysis, sensing, and the development of functional materials like light-emitting electrochemical cells . The specific substitution pattern ensures a unique coordination geometry and electronic environment around the metal center.

Application
Selection Property
Validation Focus
RET kinase inhibitor intermediate
4‑fluoropyrazole core for binding selectivity
Kinase inhibition and selectivity profiling (Pralsetinib context)
Kinase inhibitor library scaffold
Fluorine‑enhanced metabolic stability
Kinase panel assay and lead optimization
Bidentate ligand precursor
Planar conjugated N‑donor structure
Metal coordination geometry and catalytic activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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